molecular formula C15H16BrN3O3S2 B299287 N-(2-bromophenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)methanesulfonamide

N-(2-bromophenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)methanesulfonamide

Numéro de catalogue B299287
Poids moléculaire: 430.3 g/mol
Clé InChI: RBKAGOSLXGANRZ-GZTJUZNOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-bromophenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as "BAY 43-9006" or "Sorafenib." Sorafenib is a multi-kinase inhibitor that acts on several signaling pathways involved in tumor cell proliferation, angiogenesis, and metastasis. Sorafenib has been extensively studied for its potential use in cancer treatment.

Mécanisme D'action

Sorafenib is a multi-kinase inhibitor that acts on several signaling pathways involved in tumor cell proliferation, angiogenesis, and metastasis. It inhibits the activity of several tyrosine kinases, including VEGFR-2, VEGFR-3, PDGFR-β, and RAF-1. By inhibiting these kinases, Sorafenib blocks the signaling pathways that promote tumor cell growth, angiogenesis, and metastasis.
Biochemical and Physiological Effects:
Sorafenib has several biochemical and physiological effects. It inhibits the growth of cancer cells by blocking the signaling pathways involved in tumor cell proliferation, angiogenesis, and metastasis. Sorafenib also induces apoptosis, or programmed cell death, in cancer cells. Additionally, Sorafenib has been shown to inhibit the growth of new blood vessels, which is essential for tumor growth.

Avantages Et Limitations Des Expériences En Laboratoire

Sorafenib has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied for its potential use in cancer treatment, and its mechanism of action is well understood. This makes it a useful tool for studying the signaling pathways involved in tumor cell growth, angiogenesis, and metastasis. However, one limitation of Sorafenib is that it is a potent inhibitor of several kinases, which may lead to off-target effects. This can make it challenging to interpret the results of experiments using Sorafenib.

Orientations Futures

There are several future directions for research on Sorafenib. One direction is to investigate the use of Sorafenib in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to explore the potential use of Sorafenib in the treatment of other diseases, such as cardiovascular disease. Additionally, there is a need for further research to better understand the mechanism of action of Sorafenib and to develop more specific inhibitors of the kinases it targets.

Méthodes De Synthèse

The synthesis of Sorafenib involves several steps, starting with the reaction of 2-aminophenylboronic acid with 2-bromobenzoyl chloride. The resulting intermediate is then reacted with 2-thiopheneacetic acid to form the desired product. The final compound, Sorafenib, is obtained by reacting the intermediate with methanesulfonyl chloride.

Applications De Recherche Scientifique

Sorafenib has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer. Sorafenib works by inhibiting several signaling pathways involved in tumor cell proliferation, angiogenesis, and metastasis.

Propriétés

Nom du produit

N-(2-bromophenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)methanesulfonamide

Formule moléculaire

C15H16BrN3O3S2

Poids moléculaire

430.3 g/mol

Nom IUPAC

2-(2-bromo-N-methylsulfonylanilino)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C15H16BrN3O3S2/c1-11(14-8-5-9-23-14)17-18-15(20)10-19(24(2,21)22)13-7-4-3-6-12(13)16/h3-9H,10H2,1-2H3,(H,18,20)/b17-11+

Clé InChI

RBKAGOSLXGANRZ-GZTJUZNOSA-N

SMILES isomérique

C/C(=N\NC(=O)CN(C1=CC=CC=C1Br)S(=O)(=O)C)/C2=CC=CS2

SMILES

CC(=NNC(=O)CN(C1=CC=CC=C1Br)S(=O)(=O)C)C2=CC=CS2

SMILES canonique

CC(=NNC(=O)CN(C1=CC=CC=C1Br)S(=O)(=O)C)C2=CC=CS2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.